Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Historical Development of Tetrahydroquinazoline Derivatives
Tetrahydroquinazoline derivatives originated from early 20th-century investigations into hydrogenated quinoline/isoquinoline systems. The seminal work of Bischler and Lang in 1895 on quinazoline synthesis laid the groundwork for subsequent hydrogenation studies. By the 1950s, catalytic hydrogenation methods enabled systematic exploration of tetrahydroquinazolines, revealing their enhanced stability compared to fully aromatic counterparts. Key milestones include:
- 1952 : First reported biological activity of tetrahydroquinazoline derivatives as antimalarials.
- 1978 : Discovery of tetrahydroquinazolines as intermediates in coal liquefaction processes, highlighting their hydrogen-donor capabilities.
- 2000s : Emergence of asymmetric hydrogenation techniques enabling stereoselective synthesis of chiral tetrahydroquinazolines.
Modern applications leverage the scaffold's ability to engage multiple biological targets through hydrogen bonding (via the amide group) and π-π stacking (via the aromatic ring). For example, 4-anilinoquinazoline derivatives like PD153035 established the framework for kinase inhibitors targeting EGFR.
Emergence of Phenylpiperazine-Quinazoline Hybrid Compounds
The fusion of phenylpiperazine and quinazoline motifs represents a strategic response to pharmacokinetic challenges in early-generation quinazoline drugs. Piperazine derivatives improve aqueous solubility and blood-brain barrier penetration while providing a versatile platform for structural diversification. Notable developments:
- 1990s : Introduction of piperazine-linked quinazolines in antipsychotic drug candidates.
- 2010s : Systematic exploration of N-alkylated piperazine-quinazoline conjugates for antimicrobial applications.
- 2020s : Computational studies demonstrating enhanced EGFR binding affinity in phenylpiperazine-quinazoline hybrids.
Table 1 : Evolution of Quinazoline-Piperazine Hybrid Architectures
Significance of Thioxo-Tetrahydroquinazolines in Medicinal Chemistry
The 2-thioxo modification in tetrahydroquinazolines introduces three critical pharmacological advantages:
- Enhanced Hydrogen Bonding : The thiocarbonyl group acts as a hydrogen bond acceptor, potentially improving target affinity compared to oxo analogues.
- Metabolic Stability : Reduced susceptibility to amidase-mediated hydrolysis relative to carbonyl groups.
- Electronic Modulation : Electron-withdrawing effects that influence aromatic ring reactivity in electrophilic substitution reactions.
In the context of kinase inhibition, molecular docking studies suggest the thioxo group forms critical van der Waals interactions with hydrophobic pockets in EGFR's ATP-binding domain. This aligns with findings for structurally related 2-thioxoquinazolinones showing IC~50~ values <100 nM against breast cancer cell lines.
Research Evolution of Quinazoline-Piperazine Conjugates
Synthetic advancements have enabled precise control over conjugation patterns between quinazoline cores and piperazine units:
- Direct Coupling : Early methods involved nucleophilic substitution at the quinazoline C4 position using N-Boc-piperazine.
- Spacer-Mediated Linkages : Introduction of propyl/butyl chains (as in the target compound) to optimize spatial orientation.
- Multicomponent Reactions : Ugi and Biginelli reactions enabling single-step assembly of complex hybrids.
Critical Design Considerations :
- Chain Length : Propyl spacers balance flexibility and rigidity for optimal receptor engagement.
- Substituent Positioning : Electron-withdrawing groups at C7 (e.g., carboxylate esters) enhance membrane permeability.
- Piperazine Substitution : 4-Phenyl groups improve metabolic stability compared to unsubstituted piperazines.
Current Research Status and Knowledge Gaps
Despite significant progress, several unanswered questions persist:
- Mechanistic Specificity : Limited data on whether the thioxo group confers selectivity among kinase subfamilies (e.g., EGFR vs. VEGFR).
- Stereochemical Impacts : Most studies use racemic mixtures; enantioselective synthesis and testing remain rare.
- In Vivo Validation : Promising in vitro results (e.g., MIC values <10 µg/mL against S. aureus) lack companion pharmacokinetic studies.
Priority Research Directions :
Properties
CAS No. |
946329-99-3 |
|---|---|
Molecular Formula |
C23H24N4O4S |
Molecular Weight |
452.53 |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32) |
InChI Key |
XXSYZZOZDNSAGT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone under acidic conditions to form the quinazoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolines or piperazines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydroquinazoline core with a thioxo group and a phenylpiperazine moiety. This unique structure is expected to contribute to its biological activity. The molecular formula is C₁₉H₂₃N₃O₄S, with a molecular weight of approximately 393.47 g/mol.
Pharmacological Applications
- Antidepressant Activity
- Anticancer Properties
- Antimicrobial Activity
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives. The results indicated that compounds similar to methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibited significant improvement in behavioral tests associated with depression in animal models .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer properties of related compounds demonstrated that they could inhibit the proliferation of HeLa and A549 cancer cells by inducing apoptosis through mitochondrial pathways . This suggests that methyl 4-oxo derivatives could be explored for similar therapeutic applications.
Case Study 3: Antimicrobial Testing
A recent investigation into thioxo-containing compounds revealed their effectiveness against a range of bacterial strains, outperforming traditional antibiotics in some cases . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and other proteins involved in disease processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Compound A with structurally analogous heterocyclic derivatives, focusing on core structures, substituents, and physicochemical properties.
Key Observations:
Core Structure: Compound A and Hypothetical Compound B share a tetrahydroquinazoline core, while Compound 1l features a tetrahydroimidazopyridine scaffold.
Substituent Effects: The 4-phenylpiperazine group in Compound A may enhance binding to serotonin or dopamine receptors compared to Compound 1l’s 4-nitrophenyl group, which is electron-withdrawing and could reduce bioavailability. The thioxo group in Compound A (vs.
Physicochemical Properties :
- Compound 1l ’s higher molecular weight (549.54 g/mol) and nitro group likely contribute to its higher melting point (243–245°C) compared to Compound A (estimated lower due to flexible side chains).
- The methyl carboxylate in Compound A may improve solubility in polar solvents compared to Compound 1l ’s diethyl ester.
Research Findings and Functional Implications
Spectroscopic and Crystallographic Data:
- Compound 1l ’s structure was confirmed via $^1$H/$^13$C NMR, IR, and HRMS, with crystallographic data refined using SHELX-based methods . Similar methodologies would apply to Compound A , though its thioxo group would produce distinct IR stretches (~1250 cm$^{-1}$ for C=S vs. ~1700 cm$^{-1}$ for C=O) .
Biological Activity
Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of tetrahydroquinazolines, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 424.55 g/mol
- Key Functional Groups : Tetrahydroquinazoline core, thioxo group, and phenylpiperazine moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of tetrahydroquinazolines possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity :
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of specific substituents can enhance or diminish its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Phenylpiperazine | Increases affinity for biological targets |
| Thioxo group | Enhances antimicrobial properties |
| Alkyl chains | Modulate lipophilicity and cellular uptake |
Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Study :
- Antifungal Study :
- Cytotoxicity Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
